3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C9H4F4N2O |
|---|---|
Molecular Weight |
232.13 g/mol |
IUPAC Name |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H4F4N2O/c10-5-1-2-6(8-14-4-16-15-8)7(3-5)9(11,12)13/h1-4H |
InChI Key |
QRCNBTQUYCQPSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C2=NOC=N2 |
Origin of Product |
United States |
Preparation Methods
Amidoximes and Carboxylic Acid Derivatives
The first method, developed by Tiemann and Krüger, involves the use of amidoximes and acyl chlorides, which results in the formation of two products. The use of TBAF or pyridine as a catalyst in this reaction improves the synthesis efficacy. Reactions between an amidoxime and carboxylic acid esters, activated carboxylic acid, or carboxylic acid anhydrides have also been utilized. However, these methods often have drawbacks such as unsatisfactory yields, purification difficulties, and inapplicability due to harsh conditions.
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles
The second method involves 1,3-dipolar cycloaddition of nitrile oxides and nitriles. This procedure can be unfavorable because of the non-reactivity of the triple bond between carbon and nitrogen and the possibility of forming 1,2,5-oxadiazole-2-oxides and 1,2,4-oxadiazole-4-oxides through nitrile oxide dimerization. In 2003, Bokach N. et al. presented a study of 1,3-dipolar cycloaddition of nitrile oxides with nitriles in the presence of a platinum(IV) catalyst, resulting in the formation of 1,2,4-oxadiazole under mild conditions. However, difficulties such as poor solubility of starting materials, poor yields, and the expensive catalyst make this synthetic approach troublesome.
Green Chemistry Approaches
Recently, new synthetic approaches in the formation of 1,2,4-oxadiazoles have been reported. In 2021, Aiswarya G. described a one-pot green synthetic method using microwave irradiation of nitriles with hydroxylamine hydrochloride in the presence of magnesia-supported sodium carbonate in a reaction with acyl halides under solvent-free conditions.
In 2019, Cai B. et al. presented a study on [3+2]-cycloaddition reaction of disubstituted-2H-azirines with nitrosoarenes under irradiation of visible light and in the presence of organic dye photoredox catalyst, resulting in the formation of 2,3,5-trisubstituted-1,2,4-oxadiazoles. This synthetic strategy provides a "green chemistry" and efficient synthetic method of 1,2,4-oxadiazole synthesis, but moderate yields limit the wide application of this type of transformation.
Other Approaches
Other methods for synthesizing 1,2,4-oxadiazole derivatives include:
- Reaction of acyl chlorides with aromatics N-hydroxyamidines in the presence of aqueous bases and organic solvent.
- Reaction of thiophene-2-formaldehyde and benzamidoxime in toluene, molecular sieve, and piperidines to give 3-phenyl-5-(thiophene-2-bases)-4,5-dihydro-1,2,4-oxadiazoles.
- One-pot reaction of diazidoglyoxime esters and triphenylphosphine to produce bis-1,2,4-oxadiazole derivatives in good overall yields by subsequent Staudinger/aza-Wittig reaction.
- Treatment of 4-substituted aryl amidoximes with methyl 2-chloro-2-oxoacetate at reflux to synthesize 1,2,4-oxadiazoles in good yields, followed by sequential reactions with hydrazine and aldehydes to yield 3,5-disubstituted 1,2,4-oxadiazoles.
- Reaction using a nitrile and iron(III) nitrate.
Chemical Reactions Analysis
3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated phenyl ring enhances its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring significantly impact biological activity and physicochemical properties:
Table 1: Substituent Effects on Oxadiazole Derivatives
- Key Insight: The target compound’s 4-fluoro and 2-trifluoromethyl groups create a unique electronic environment.
Anticancer Activity:
- Compound 1d (3-(4-CF₃-phenyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole) induces apoptosis in breast cancer cells (T47D) via G₁ phase arrest. Replacing the phenyl group with pyridyl (e.g., compound 4l ) retained activity, highlighting tolerance for nitrogen-containing heterocycles .
Insecticidal Activity:
- Anthranilic diamide analogs with 1,2,4-oxadiazole rings (e.g., compound 3IIl) showed LC₅₀ = 0.20 mg/L against Plutella xylostella. The trifluoromethyl group enhances binding to insecticidal targets like ryanodine receptors .
- Comparison : The target compound’s fluorine and trifluoromethyl groups could similarly enhance bioactivity, though agrochemical applications require further validation.
Biological Activity
The compound 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
The synthesis typically involves the reaction of appropriate hydrazones with carbonyl compounds under acidic conditions. The resulting oxadiazole derivatives can be further modified to enhance their biological activity.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study synthesized various 1,3,4-oxadiazole derivatives and evaluated their antibacterial and antifungal activities. Compounds similar to 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole demonstrated notable effectiveness against strains such as Escherichia coli and Candida albicans .
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | Antibacterial | E. coli | |
| 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | Antifungal | C. albicans |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. A study focusing on novel oxadiazole derivatives reported that certain modifications led to enhanced inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests potential applications in treating inflammatory diseases.
Cytotoxicity Against Cancer Cells
Recent studies have highlighted the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For example, some derivatives exhibited IC50 values comparable to established chemotherapeutic agents like Tamoxifen against breast cancer cell lines (MCF-7). The mechanism of action was linked to the induction of apoptosis through the activation of p53 pathways .
Case Studies
- In Vivo Studies : A study conducted on mice showed that administering oxadiazole derivatives resulted in a significant reduction in tumor size compared to control groups. This underscores the potential for these compounds in cancer therapy.
- Mechanistic Studies : Molecular docking studies indicated that 3-(4-Fluoro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole interacts effectively with target proteins involved in cancer cell proliferation and inflammation .
Q & A
Q. How can discrepancies in optimal reaction conditions (e.g., solvent or catalyst choice) be addressed?
- Resolution :
- Design a Design-of-Experiments (DoE) matrix to systematically test solvent/catalyst combinations and identify robust protocols .
Emerging Research Directions
Q. What novel applications are being explored beyond antimicrobial/anticancer roles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
